![molecular formula C13H15N3O B1445167 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine CAS No. 1405060-19-6](/img/structure/B1445167.png)
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(1H-indole-6-carbonyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring and an indole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The indole ring, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature .Scientific Research Applications
Antiviral Activity
Indole derivatives, including those similar to our compound of interest, have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Another compound, ethyl 1H-indole-3-carboxylates, showed anti-viral activity in Huh-7.5 cells against hepatitis C virus (HCV) .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer properties . This suggests that our compound could potentially be used in cancer treatment strategies.
Anti-HIV Activity
Indole derivatives have demonstrated anti-HIV properties . This suggests potential applications of our compound in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that our compound could potentially be used in the treatment of conditions related to oxidative stress.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . This suggests potential applications of our compound in the treatment of microbial infections.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular properties . This suggests that our compound could potentially be used in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic properties . This suggests potential applications of our compound in the treatment of diabetes.
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1H-indol-6-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-11-4-6-16(8-11)13(17)10-2-1-9-3-5-15-12(9)7-10/h1-3,5,7,11,15H,4,6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFULEVVFEHJNFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indole-6-carbonyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.